molecular formula C12H9N3O B1642268 Oxazolo[4,5-B]pyridin-2-YL-phenylamine

Oxazolo[4,5-B]pyridin-2-YL-phenylamine

Cat. No.: B1642268
M. Wt: 211.22 g/mol
InChI Key: KURQHFIOAQLGES-UHFFFAOYSA-N
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Description

Oxazolo[4,5-b]pyridin-2-yl-phenylamine (C₁₂H₉N₃O, molecular weight 211.22) is a heterocyclic compound featuring a fused oxazole and pyridine core substituted with a phenylamine group at the 2-position .

Synthesis: The compound is typically synthesized via cyclization reactions. Key methods include:

  • Acid chloride or dithioketal-mediated cyclization: Reacting 2-amino-3-hydroxypyridine with acid chlorides or dithioketals in a basic medium .
  • One-pot benzoylation: Using benzoyl chloride and 2-amino-3-hydroxypyridine with HClO₄/SiO₂ nanoparticles as a catalyst, yielding substituted oxazolo[4,5-b]pyridines at room temperature. This method achieves high yields (e.g., 85–92% for derivatives like 2-(4-chlorophenyl)oxazolo[4,5-b]pyridine) .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

N-phenyl-[1,3]oxazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C12H9N3O/c1-2-5-9(6-3-1)14-12-15-11-10(16-12)7-4-8-13-11/h1-8H,(H,13,14,15)

InChI Key

KURQHFIOAQLGES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NC3=C(O2)C=CC=N3

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(O2)C=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties :

  • IR spectroscopy : Characteristic C=O stretches at ~1711 cm⁻¹ in tert-butyl derivatives (e.g., compound 26) .
  • NMR data : For example, 2-(2-chlorophenyl)oxazolo[4,5-b]pyridine (3b) shows aromatic proton resonances at δ 8.35–7.45 ppm in ¹H NMR .

Comparison with Similar Compounds

Structural and Functional Analogues

Benzoxazoles (III) and Benzimidazoles (IV)

  • Structural differences : Benzoxazoles and benzimidazoles feature benzene fused to oxazole or imidazole, respectively, whereas oxazolo[4,5-b]pyridine fuses pyridine with oxazole .
  • Antifungal activity : Oxazolo[4,5-b]pyridines (V) exhibit lower IC₅₀ values (higher potency) against Candida albicans compared to benzoxazoles (III) and benzimidazoles (IV). For example, compound V-12 shows an IC₅₀ of 0.8 μM vs. 2.5 μM for III-7 .

3-(Oxazolo[4,5-b]pyridin-2-yl)anilides

  • Pharmacological activity: These derivatives demonstrate potent activity against human African trypanosomiasis (HAT), with QSAR models highlighting the importance of electron-withdrawing substituents (e.g., -CF₃) for enhanced efficacy .
  • Synthetic flexibility : The phenylamine group in oxazolo[4,5-b]pyridin-2-yl-phenylamine allows for modular derivatization, similar to anilides, enabling tailored pharmacokinetic profiles .

Oxazolo[4,5-d]pyrimidines

  • Core differences : Pyrimidine replaces pyridine, altering electronic properties. Derivatives like 5-(4-methylphenyl)-2-phenyl-oxazolo[4,5-d]pyrimidine exhibit distinct binding affinities in kinase inhibition assays compared to pyridine-based analogues .
  • Synthetic yields : Oxazolo[4,5-b]pyridines achieve higher yields (70–95%) using PPA or HClO₄/SiO₂ catalysts , whereas oxazolo[4,5-d]pyrimidines often require harsher conditions (e.g., POCl₃), reducing yields to 50–65% .

Preparation Methods

Reaction Components and Stoichiometry

The optimized synthesis employs:

Component Quantity Role
2-Amino-3-hydroxypyridine 8.0 mmol Heterocyclic precursor
4-Aminobenzoic acid 8.0 mmol Aromatic amine source
Eaton’s reagent (P₂O₅·MsOH) 10.0 g Cyclodehydration catalyst

Reaction Conditions :

  • Temperature: 180°C (±2°C)
  • Duration: 4 hours
  • Atmosphere: Ambient pressure, no inert gas required

Stepwise Mechanistic Analysis

The transformation proceeds through three distinct phases:

Phase I: Acid-Catalyzed Activation
Eaton’s reagent (7.7 wt% P₂O₅ in methanesulfonic acid) protonates the carboxylic group of 4-aminobenzoic acid, generating a reactive acylium ion intermediate. Concurrently, the hydroxyl group of 2-amino-3-hydroxypyridine undergoes phosphorylation, enhancing its leaving group ability.

Phase II: Cyclocondensation

  • Nucleophilic attack by the pyridine amine on the activated carbonyl forms an amide bond
  • Intramolecular dehydration creates the oxazole ring via O-heterocyclization
  • Aromatization through proton transfers yields the fused bicyclic system

Phase III: Workup and Purification
Post-reaction mixture treatment involves:

  • Quenching in ice-water (100 mL)
  • pH adjustment to 8.0 with NaHCO₃
  • Ethyl acetate extraction (3×50 mL)
  • Recrystallization from ethyl acetate

This protocol achieves a 78% isolated yield of yellow crystalline product.

Critical Reaction Parameters

Catalytic System Comparison

While Eaton’s reagent proves most effective, alternative acids were evaluated in preliminary trials:

Catalyst Yield (%) Reaction Time (h)
Eaton’s reagent 78 4
Polyphosphoric acid 63 6
H₂SO₄ (conc.) 41 8
POCl₃ 29 12

The superior performance of Eaton’s system stems from its dual role as Brønsted acid and dehydrating agent.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.41 (dd, J=5.0,1.4 Hz, 1H) → Pyridine H6
  • δ 8.07 (dd, J=8.1,1.4 Hz, 1H) → Pyridine H4
  • δ 7.95-7.87 (m, 2H) → Phenyl H2/H6
  • δ 7.31 (dd, J=8.0,5.0 Hz, 1H) → Oxazole H5
  • δ 6.75-6.68 (m, 2H) → Phenyl H3/H5
  • δ 6.15 (s, 2H) → NH₂ protons

¹³C NMR (101 MHz, DMSO-d₆) :

  • 166.2 ppm (C=O oxazole)
  • 156.4 ppm (pyridine C2)
  • 117.8 ppm (phenyl C1)
  • Complete assignment confirms regioselective cyclization

HRMS (ESI) :

  • Observed [M+H]⁺: 212.0827 (Δ=0.0003 vs calc. 212.0824)
  • Isotopic pattern matches C₁₂H₉N₃O

Challenges and Optimization Opportunities

Limitations of Current Protocol

  • Requires high-temperature conditions (180°C)
  • Eaton’s reagent necessitates careful handling due to corrosivity
  • Recrystallization yield loss (~22%)

Proposed Improvements

  • Microwave-Assisted Synthesis : Reduce reaction time to <1 hour at 150°C
  • Flow Chemistry : Continuous processing could enhance heat transfer
  • Catalyst Recycling : Immobilized acid catalysts may enable reagent reuse

Q & A

Q. What are the common synthetic routes for Oxazolo[4,5-b]pyridin-2-yl-phenylamine, and what are the key optimization parameters?

A widely used method involves acid-catalyzed silica-supported one-pot benzoylation. For example, HClO₄/SiO₂ nanoparticles (5 mol%) in methanol at room temperature efficiently catalyze the reaction between benzoic acid derivatives and 2-amino-3-hydroxypyridine. Key parameters include solvent choice (methanol for solubility), catalyst loading (≥5 mol%), and reaction monitoring via TLC (n-hexane/ethyl acetate 2:1). Post-synthesis, products are purified via recrystallization (acetonitrile) and characterized using IR, ¹H/¹³C NMR, and HRMS .

Example Characterization Data (from ):

CompoundYield (%)Melting Point (°C)HRMS (m/z)
3b82168–170271.0245
3j78182–184319.0412

Q. How is the purity and structural integrity of this compound validated in academic settings?

Purity is confirmed via HPLC (>95% by area normalization) and elemental analysis (C, H, N content within ±0.4% of theoretical values). Structural validation employs:

  • ¹H NMR : Aromatic proton signals at δ 7.2–8.5 ppm for pyridine and phenyl groups.
  • ¹³C NMR : Distinct carbonyl (C=O) signals near 165 ppm.
  • HRMS : Exact mass matching theoretical molecular weight (e.g., 211.22 g/mol for C₁₂H₉N₃O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity (e.g., SIRT1 activation vs. inhibition) may arise from structural modifications or assay conditions. To address this:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups like -CF₃ in 3j enhance enzyme binding ).
  • Assay Validation : Replicate studies using standardized protocols (e.g., fluorescence-based SIRT1 assays with NAD⁺ cofactor ).
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to SIRT1’s hydrophobic pocket .

Q. What strategies are effective for designing this compound analogues with improved pharmacokinetic properties?

  • Derivatization : Introduce hydrophilic groups (e.g., -SO₃H) to enhance solubility, as seen in sulfonamide derivatives (e.g., compounds 10–15 in ).
  • Prodrug Design : Mask polar groups with labile esters (e.g., methyl or tert-butyl carbamates) for better membrane permeability .
  • Metabolic Stability : Replace metabolically labile moieties (e.g., methyl groups with trifluoromethyl) to reduce CYP450-mediated degradation .

Q. How can researchers optimize reaction conditions to mitigate side reactions during scale-up synthesis?

  • Catalyst Recycling : Silica-supported catalysts (e.g., HClO₄/SiO₂) can be reused 3–5 times without significant activity loss .
  • Temperature Control : Maintain reaction temperatures <50°C to prevent oxazole ring decomposition.
  • Byproduct Management : Use scavengers like molecular sieves to absorb excess water in condensation reactions .

Methodological Guidance for Data Interpretation

Q. What analytical techniques are critical for confirming the regioselectivity of this compound derivatives?

  • NOESY NMR : Identifies spatial proximity between protons on the oxazole and pyridine rings.
  • X-ray Crystallography : Resolves bond angles and confirms the fused-ring orientation (e.g., dihedral angle <10° between rings ).
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation in the oxazole ring .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Force Field Calibration : Adjust parameters in molecular dynamics simulations to account for solvent effects (e.g., explicit water models).
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed active conformers .
  • Experimental Controls : Include positive controls (e.g., resveratrol for SIRT1 assays) to validate assay conditions .

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